molecular formula C28H19N3O8 B341633 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE

Cat. No.: B341633
M. Wt: 525.5 g/mol
InChI Key: PZOSVHHKQUKOFU-UHFFFAOYSA-N
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Description

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE is a complex organic compound that features a biphenyl group, a dinitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the biphenyl-4-yl-2-oxoethyl ester, followed by the introduction of the 2,4-dinitrophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the benzoate ester through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and dinitrophenyl groups may play a role in binding to specific sites, while the benzoate ester may influence the compound’s solubility and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-2-oxoethyl benzoate: Lacks the dinitrophenyl group, which may result in different reactivity and applications.

    2-(Biphenyl-4-yl)-2-oxoethyl 3-aminobenzoate: Contains an amino group instead of the dinitrophenyl group, which may alter its biological activity.

    2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate: Features a nitro group instead of the dinitrophenyl group, which may affect its chemical properties.

Uniqueness

The presence of both the biphenyl and dinitrophenyl groups in 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE makes it unique compared to similar compounds

Properties

Molecular Formula

C28H19N3O8

Molecular Weight

525.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-[(2,4-dinitrobenzoyl)amino]benzoate

InChI

InChI=1S/C28H19N3O8/c32-26(20-11-9-19(10-12-20)18-5-2-1-3-6-18)17-39-28(34)21-7-4-8-22(15-21)29-27(33)24-14-13-23(30(35)36)16-25(24)31(37)38/h1-16H,17H2,(H,29,33)

InChI Key

PZOSVHHKQUKOFU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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